molecular formula C17H20FN3O3 B6419882 N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 853323-51-0

N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B6419882
CAS No.: 853323-51-0
M. Wt: 333.36 g/mol
InChI Key: URROLGIMBBWEGH-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound featuring a spirocyclic hydantoin core fused with a diazaspiro[4.5]decane system. The molecule is characterized by:

  • An 8-methyl substituent on the spiro ring, enhancing lipophilicity and influencing steric interactions.
  • A 4-fluorophenyl acetamide side chain, contributing electron-withdrawing properties and modulating target binding affinity.

This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like mycobacterial lipoamide dehydrogenase (Lpd) and viral polymerases .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URROLGIMBBWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Synthesis with Cyclohexanone Derivatives

Strecker synthesis is widely employed to construct spirocyclic diamines. Cyclohexanone reacts with ammonium cyanide and potassium cyanide under acidic conditions to form α-aminonitrile intermediates, which undergo hydrolysis and cyclization. For example:

  • Cyclohexanone is treated with KCN and NH₄Cl in glacial acetic acid to yield 1-aminocyclohexane-1-carbonitrile.

  • Partial hydrolysis of the nitrile group using NaOH in aqueous ethanol generates a carboxamide intermediate.

  • Cyclization with ethylenediamine in dioxane under reflux forms the 1,3-diazaspiro[4.5]decane-2,4-dione core.

Reaction conditions significantly impact yield. Elevated temperatures (80–100°C) and prolonged reflux (18–24 hours) are critical for complete cyclization.

Corey-Link Reaction for Stereochemical Control

A stereoselective route employs the Corey-Link reaction to establish the spiro center. Enantiomerically pure trichloromethylcarbinol derivatives react with hydroxylamine to form oxaziridines, which rearrange into spiropiperidines. This method ensures high enantiomeric excess (>98%) and avoids racemization during subsequent steps.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via N-alkylation or nucleophilic aromatic substitution.

N-Alkylation of the Spirocyclic Amine

The spirocyclic amine reacts with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (CH₂Cl₂/H₂O) enhances reaction efficiency. Key parameters include:

  • Base : K₂CO₃ or NaOH (2–3 equivalents).

  • Temperature : 50–60°C for 6–8 hours.

  • Yield : 70–85% after purification by column chromatography.

Ullmann Coupling for Direct Aryl Attachment

For direct C–N bond formation, Ullmann-type coupling between the spirocyclic amine and 4-fluoroiodobenzene employs CuI as a catalyst and 1,10-phenanthroline as a ligand. This method avoids competing O-alkylation but requires stringent anhydrous conditions and elevated temperatures (100–120°C).

Acetylation to Form the Acetamide Moiety

The final acetylation step introduces the 2-(methyl)acetamide group. Two strategies prevail:

Acylation with Chloroacetamide

The secondary amine reacts with chloroacetamide in the presence of a base (e.g., NaH) in anhydrous THF. This exothermic reaction proceeds at 0–5°C to minimize side products, yielding the acetamide after 2–3 hours.

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride (1.2 eq)
Temperature0–5°C → RT
Yield65–75%

Microwave-Assisted Acetylation

Microwave irradiation (150°C, 300 W) accelerates the reaction between the amine and acetic anhydride in DMF, reducing reaction time from hours to minutes (10–15 minutes). This method improves throughput but requires specialized equipment.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines spirocycle formation, N-alkylation, and acetylation in a single pot. Using polymer-supported reagents (e.g., PS-BEMP as a base), this method achieves 50–60% overall yield while simplifying purification.

Enzymatic Resolution for Enantiopure Products

Lipase-catalyzed kinetic resolution of racemic intermediates provides enantiomerically pure precursors. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, enabling >99% ee after recrystallization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer during critical steps (e.g., cyclization and N-alkylation). A tubular reactor with a residence time of 20 minutes at 100°C achieves 90% conversion, reducing batch variability.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF for improved safety and recyclability.

  • Catalyst Recycling : Immobilized Cu nanoparticles enable five reuse cycles in Ullmann couplings without yield loss.

Analytical Characterization

Intermediate and final products are validated via:

  • ¹H/¹³C NMR : Key signals include the spiro carbon at δ 86–90 ppm and acetamide carbonyl at δ 165–170 ppm.

  • HPLC-MS : Molecular ion peaks at m/z 333.36 [M+H]⁺ confirm molecular weight.

  • X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles between aromatic rings (e.g., 56.7° for the fluorophenyl group).

Challenges and Optimization

Purification of Polar Intermediates

Silica gel chromatography with EtOAc/hexane (3:7) gradients effectively separates the acetamide from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions could lead to the formation of different reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. Researchers have utilized it to develop new derivatives with enhanced properties.

Reactivity and Transformations
N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo several transformations:

  • Oxidation : Using reagents like potassium permanganate or hydrogen peroxide to yield oxidized products.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to form alcohols or amines.
  • Substitution Reactions : Facilitated by the presence of the fluorobenzyl group, allowing for further functionalization of the compound .

Biological Applications

Biochemical Probes and Inhibitors
The compound is being investigated for its role as a biochemical probe due to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of these targets, making it a candidate for drug development.

Therapeutic Potential
Research has explored the therapeutic effects of this compound in various contexts:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties.
  • Anticancer Activity : Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to inhibit cancer cell proliferation .

Medical Applications

Pharmaceutical Development
Due to its unique chemical structure and biological activity, this compound is being considered for the development of new pharmaceuticals. Its potential as an inhibitor of specific enzymes could lead to treatments for diseases where these enzymes play a critical role.

Industrial Applications

Material Science
In industrial settings, this compound may be utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and materials engineering.

Case Study 1: Anticancer Research

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Binding to receptors to modulate signaling pathways.

    Cellular Uptake: Transport into cells where it can exert its effects.

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) on Aromatic Ring Molecular Weight (g/mol) Key Properties/Activities References
N-(4-Fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 4-Fluoro Not reported Potential antiviral activity [7, 19]
N-(2-Chloro-4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2-Chloro, 4-fluoro Not reported Enhanced electron-withdrawing effects [14]
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl (non-aromatic) 335.44 Increased lipophilicity; research intermediate [9]
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4-Chloro, 4-fluoro (with thioether) Not reported Altered electronic profile due to sulfur [15]

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro, chloro) enhance binding to targets like enzymes or viral proteins by polar interactions .
Modifications to the Spirocyclic Core
Compound Name Spiro Core Substituents Melting Point (°C) Biological Activity References
This compound 8-Methyl Not reported Inhibitor of viral polymerases [19]
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide 6-Methyl, pyridinylethyl side chain Not reported Stable binding to A42R (MD simulation RMSD: 1.245 Å) [19]
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-sulfamoylphenyl)acetamide None (unsubstituted core) Not reported Enhanced solubility due to sulfamoyl group [20]

Key Observations :

  • Methyl groups on the spiro ring (e.g., 6- or 8-methyl) improve metabolic stability by blocking oxidative degradation .
  • Sulfamoyl or pyridinyl groups introduce polar interactions, balancing lipophilicity and aqueous solubility .

Key Observations :

  • Compounds with halogenated aromatic rings (e.g., 4-fluorophenyl) show preferential binding to viral targets .
  • Triazaspiro analogs exhibit broader enzyme inhibition profiles due to additional nitrogen atoms enabling diverse interactions .

Key Observations :

  • Smaller halogens (e.g., Cl vs. F) marginally increase molecular weight but reduce steric bulk .
  • tert-Butyl groups introduce significant hydrophobicity, necessitating formulation optimization for in vivo studies .

Biological Activity

N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Molecular Formula : C_{16}H_{18}F N_{3}O_{3}
  • Molecular Weight : 333.36 g/mol
  • SMILES Notation : CC1CCC2(CC1)NC(=O)N(CC(=O)Nc1ccc(F)c(c1))C2=O

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Studies have shown that derivatives of diazaspiro compounds can influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. Specifically, this compound has been evaluated for its antipsychotic properties.

Antipsychotic Effects

Research indicates that related compounds have demonstrated antipsychotic effects in various animal models. For instance, a study involving 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones highlighted their potential as antipsychotic agents with a favorable side effect profile compared to traditional medications . The specific compound may share similar properties due to structural analogies.

Behavioral Pharmacology

In behavioral tests predictive of antipsychotic efficacy, compounds structurally related to this compound have shown significant activity. For example, the suppression of self-stimulation behaviors in rats was observed at doses that did not induce catalepsy, suggesting a lower risk of neurological side effects .

Study 1: Antipsychotic Profile Evaluation

A comparative study assessed the efficacy of various diazaspiro compounds in treating psychosis-like symptoms in rodent models. The results indicated that modifications on the phenyl moiety significantly influenced the pharmacological profile. The tested compound exhibited a dose-dependent reduction in hyperactivity without significant motor side effects .

Study 2: Neurochemical Analysis

In another study focused on neurochemical pathways, the compound was analyzed for its effect on dopamine receptor binding affinity. It demonstrated a selective affinity for D2 receptors, which are implicated in mood regulation and psychotic disorders . This selectivity could explain its therapeutic potential while minimizing adverse effects associated with non-selective agents.

Data Tables

Property Value
Molecular Weight333.36 g/mol
Antipsychotic Efficacy (Rat Model)Effective at low doses
D2 Receptor Binding AffinityHigh

Q & A

Q. Key Steps :

Substituent Library : Synthesize analogs with variations in:

  • Aromatic Rings : Replace 4-fluorophenyl with 4-chloro- or 4-methoxy groups.
  • Spirocyclic Core : Modify the methyl group at position 8 to ethyl or isopropyl.

Activity Profiling : Test analogs against target proteins (e.g., kinases, ion channels).
Example : Replacing the 8-methyl group with ethyl in a related spirohydantoin increased anticonvulsant potency by 2-fold .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAₐ receptors).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    Case Study : A spirohydantoin analog showed strong hydrogen bonding with Arg112 and hydrophobic interactions with Phe200 in a kinase target .

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